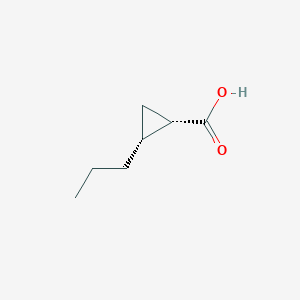

(1S,2R)-2-propylcyclopropanecarboxylic acid

Description

Properties

CAS No. |

1821758-03-5 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-propylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

InChI Key |

VGXKFXUFNJJDGP-UHFFFAOYSA-N |

SMILES |

CCCC1CC1C(=O)O |

Isomeric SMILES |

CCC[C@@H]1C[C@@H]1C(=O)O |

Canonical SMILES |

CCCC1CC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-propylcyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring . The stereochemistry of the product can be controlled by using chiral catalysts or chiral auxiliaries during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of enantioselective hydrogenation or enzymatic resolution techniques to obtain the desired enantiomer. These methods are preferred due to their efficiency and ability to produce large quantities of the compound with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-propylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylates, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the cyclopropane ring .

Scientific Research Applications

(1S,2R)-2-propylcyclopropanecarboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1S,2R)-2-propylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In enzymatic reactions, the compound can act as a substrate or inhibitor, influencing the activity of the enzyme and the outcome of the reaction. The cyclopropane ring’s strain and the stereochemistry of the compound play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between (1S,2R)-2-propylcyclopropanecarboxylic acid and analogous cyclopropane-based carboxylic acids:

Hydrophobicity and Solubility

- The phenyl-substituted compound (C₁₀H₁₀O₂) is a solid, likely due to π-π stacking interactions, whereas the liquid state of the propyl analog suggests lower intermolecular forces .

Electronic Effects and Reactivity

- The fluorinated derivative (C₄H₅FO₂) benefits from fluorine’s electronegativity, which increases acidity (pKa reduction) and improves metabolic stability, making it advantageous in drug design .

- The aminomethyl-phenyl analog (C₁₁H₁₃NO₂) introduces both aromatic and basic functional groups, enabling hydrogen bonding and interactions with biological targets like ionotropic glutamate receptors .

Biological Activity

Overview

(1S,2R)-2-Propylcyclopropanecarboxylic acid is a chiral compound with a cyclopropane ring that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : CHO

- Molecular Weight : 128.17 g/mol

- Structure : The compound features a cyclopropane ring and a propyl side chain, contributing to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with enzymes and other biomolecules.

Biological Activities

Research indicates that derivatives of cyclopropane compounds, including this compound, exhibit significant biological activities:

- NMDA Receptor Modulation : Analogues have shown potential as NMDA receptor agonists, which are critical for synaptic plasticity and memory function. Studies suggest that modifications in the structure can enhance agonist activity across different NMDA receptor subtypes .

- GPR120 Modulation : Compounds similar to this compound have been identified as modulators of GPR120, a receptor involved in glucose metabolism and insulin sensitivity. This suggests potential applications in diabetes treatment .

Case Studies

- NMDA Receptor Agonists : A study focused on the synthesis of (S)-2-(carboxycyclopropyl)glycine analogues demonstrated that structural variations significantly influence their potency at NMDA receptors. The findings indicated that larger alkyl groups reduced agonist activity but maintained selectivity among receptor subtypes .

- GPR120 Modulators : Research on oxabicyclo compounds highlighted their ability to modulate GPR120 receptors, suggesting that similar cyclopropane derivatives could enhance insulin sensitivity and serve as therapeutic agents for type 2 diabetes .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | NMDA receptor agonist | Interaction with GluN2 subunits |

| (S)-CCG-IV | Potent NMDA receptor agonist | Structural similarity enhances binding |

| GPR120 modulators | Insulin sensitization | Modulation of glucose metabolism |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2R)-2-propylcyclopropanecarboxylic acid, and how does stereochemical control impact yield?

- Methodological Answer : The synthesis typically involves cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed carbene transfers. For example, enantioselective methods using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium complexes) are critical for achieving the (1S,2R) configuration . Key steps include:

- Cyclopropane ring formation : Reaction of allylic alcohols with diethylzinc and CHI under controlled temperature (-20°C to 0°C).

- Carboxylic acid introduction : Hydrolysis of ester intermediates under basic conditions (NaOH/EtOH) or oxidative cleavage of alkenes.

- Stereochemical validation : Chiral HPLC (e.g., Chiralpak IA column) and -NMR coupling constants (J ~ 6–8 Hz) confirm the trans-configuration .

- Data Insight : Yields drop by ~30% if stereochemical impurities exceed 5%, emphasizing rigorous reaction monitoring .

Q. How can researchers validate the purity and stereochemical integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with UV detection (210 nm). Purity ≥98% is required for biological assays .

- Stereochemistry : Circular dichroism (CD) spectroscopy and X-ray crystallography (if crystalline) are gold standards. Comparative optical rotation ([α] values) against literature data (e.g., [α] = +15° to +25° in MeOH) provides quick validation .

Advanced Research Questions

Q. What are the mechanistic insights into the biological activity of this compound, particularly its enzyme inhibition?

- Methodological Answer :

- Target Identification : Molecular docking (AutoDock Vina) predicts strong binding to mitochondrial aconitase (ACO2; ΔG ~ -9.5 kcal/mol) via hydrogen bonding between the carboxylic acid and Arg .

- Inhibition Assays : Competitive inhibition is quantified via IC values (e.g., 12.3 µM ± 1.2 for ACO2) using malate dehydrogenase-coupled assays. Discrepancies between in silico and in vitro results may arise from solvent effects or protein flexibility .

- Data Contradiction : Docking may overestimate affinity by 2–3 fold compared to surface plasmon resonance (SPR) due to rigid-body assumptions .

Q. How do structural modifications (e.g., substituent size, stereochemistry) affect the compound’s reactivity and bioactivity?

- Methodological Answer :

- Comparative Analysis : Replace the propyl group with isopropyl or phenyl groups to assess steric effects. For example:

| Substituent | ACO2 IC (µM) | LogP | Stereochemical Impact |

|---|---|---|---|

| Propyl | 12.3 ± 1.2 | 1.8 | Optimal for ACO2 binding |

| Isopropyl | 28.7 ± 2.1 | 2.1 | Reduced activity |

| Phenyl | 45.9 ± 3.5 | 2.5 | High lipophilicity |

- Stereoisomer Comparison : The (1R,2S) isomer shows 10-fold lower ACO2 inhibition, underscoring the necessity of the (1S,2R) configuration .

Q. What strategies resolve discrepancies in activity data between in vitro and cellular assays for this compound?

- Methodological Answer :

- Membrane Permeability : Measure logD (octanol-water partition at pH 7.4) via shake-flask method. LogD <1.0 suggests poor cellular uptake, explaining reduced cellular vs. enzymatic activity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (t) <30 min indicates rapid metabolism .

- Off-Target Effects : Use kinome-wide profiling (e.g., KinomeScan) to identify non-ACO2 targets (e.g., kinases or GPCRs) that may confound cellular data .

Data-Driven Research Design

Q. How to design SAR studies for this compound derivatives?

- Methodological Answer :

- Core Modifications :

- Carboxylic Acid Bioisosteres : Replace with tetrazole or sulfonic acid groups to improve solubility.

- Cyclopropane Ring Expansion : Test bicyclic analogs (e.g., bicyclo[1.1.1]pentane) for enhanced rigidity .

- Functional Assays : Prioritize high-throughput screening (HTS) for ACO2 inhibition followed by ADMET profiling (e.g., plasma protein binding, hERG liability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.